molecular formula C17H16FNO3 B14198407 phenyl (2S)-2-(4-fluorophenyl)morpholine-4-carboxylate CAS No. 920799-03-7

phenyl (2S)-2-(4-fluorophenyl)morpholine-4-carboxylate

Cat. No.: B14198407
CAS No.: 920799-03-7
M. Wt: 301.31 g/mol
InChI Key: GQQJAGLTIHPVQJ-MRXNPFEDSA-N
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Description

Phenyl (2S)-2-(4-fluorophenyl)morpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a phenyl group, a fluorophenyl group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl (2S)-2-(4-fluorophenyl)morpholine-4-carboxylate typically involves the reaction of a phenyl morpholine derivative with a fluorophenyl carboxylate. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis process. Flow microreactor systems have been shown to be more efficient, versatile, and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Phenyl (2S)-2-(4-fluorophenyl)morpholine-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Phenyl (2S)-2-(4-fluorophenyl)morpholine-4-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of phenyl (2S)-2-(4-fluorophenyl)morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Phenyl (2S)-2-(4-fluorophenyl)morpholine-4-carboxylate can be compared with other similar compounds, such as:

    Phenyl morpholine derivatives: These compounds share the morpholine ring structure but differ in the substituents attached to the ring.

    Fluorophenyl carboxylates: These compounds contain the fluorophenyl group and carboxylate functionality but lack the morpholine ring.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

920799-03-7

Molecular Formula

C17H16FNO3

Molecular Weight

301.31 g/mol

IUPAC Name

phenyl (2S)-2-(4-fluorophenyl)morpholine-4-carboxylate

InChI

InChI=1S/C17H16FNO3/c18-14-8-6-13(7-9-14)16-12-19(10-11-21-16)17(20)22-15-4-2-1-3-5-15/h1-9,16H,10-12H2/t16-/m1/s1

InChI Key

GQQJAGLTIHPVQJ-MRXNPFEDSA-N

Isomeric SMILES

C1CO[C@H](CN1C(=O)OC2=CC=CC=C2)C3=CC=C(C=C3)F

Canonical SMILES

C1COC(CN1C(=O)OC2=CC=CC=C2)C3=CC=C(C=C3)F

Origin of Product

United States

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